molecular formula C19H27N3O4 B4534829 ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate

ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate

Cat. No. B4534829
M. Wt: 361.4 g/mol
InChI Key: VYTVBCYEGOINDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The practical synthesis of related compounds often involves multi-step reactions starting from basic chemical precursors. For example, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in the synthesis of certain pharmaceuticals, has been achieved through an efficient formation of cis-fused oxazolidinopiperidine from 1-methyl-1,2,3,6-tetrahydropyridine via several steps (Kim et al., 2001). Similarly, the synthesis of methyl 4-aminopyrrole-2-carboxylates via a one-pot relay catalytic cascade reaction highlights the complexity and creativity involved in synthesizing such compounds (Galenko et al., 2015).

Molecular Structure Analysis

X-ray powder diffraction and crystallography are common techniques used for the molecular structure analysis of complex organic compounds. For instance, the crystal structure of a closely related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, has been reported, providing detailed insights into its molecular geometry (Wang et al., 2017).

Chemical Reactions and Properties

The compound’s reactivity and interaction with other chemicals highlight its versatile nature. For example, the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various derivatives demonstrate the compound's potential for functionalization and application in creating more complex molecules (Albreht et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior under different conditions. The detailed crystal and molecular structure analyses provide insights into the stability, packing, and potential interactions of the compound in solid form. For instance, the study on the crystal structure of ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate offers valuable information on its conformation and stability (Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different chemical conditions, and the ability to undergo various chemical reactions, are crucial for leveraging the compound in synthetic chemistry. Studies on related compounds provide a basis for understanding these properties, as seen in the synthesis and reactivity studies of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives (Mohamed, 2021).

properties

IUPAC Name

ethyl 4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-3-26-19(24)21-9-7-14(8-10-21)20-15-11-18(23)22(13-15)16-5-4-6-17(12-16)25-2/h4-6,12,14-15,20H,3,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTVBCYEGOINDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate
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ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate
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ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate
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ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate
Reactant of Route 5
ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate
Reactant of Route 6
ethyl 4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino}piperidine-1-carboxylate

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